molecular formula C18H16FN3O2 B6347206 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine CAS No. 1354925-37-3

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

Cat. No. B6347206
CAS RN: 1354925-37-3
M. Wt: 325.3 g/mol
InChI Key: HJKNKYFILYYASH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine (4-DFPP) is a pyrimidine derivative that has been used in a variety of scientific research applications. It is a small molecule that is easy to synthesize, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and polymers. It has also been used as a reagent for the synthesis of other pyrimidine derivatives. In addition, 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its potential applications in the field of biochemistry, as it has been used in the synthesis of peptides and proteins.

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine is not fully understood. It is believed that 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine binds to certain proteins in the body, which leads to changes in the biochemical and physiological processes of the body. It is also believed that 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine acts as an inhibitor of certain enzymes, which can lead to changes in the metabolism of certain molecules.
Biochemical and Physiological Effects
4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been studied for its biochemical and physiological effects. In laboratory studies, 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been found to affect the expression of certain genes, which can lead to changes in the production of proteins and other molecules. In addition, 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has been found to affect the activity of certain enzymes, which can lead to changes in the metabolism of certain molecules. It has also been found to affect the production of certain hormones, which can lead to changes in the body’s physiological processes.

Advantages and Limitations for Lab Experiments

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is easy to synthesize, and it is relatively stable. In addition, it is not toxic and does not have any known side effects. However, 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be difficult to work with in laboratory experiments, as it is a small molecule and can be difficult to detect.

Future Directions

There are several potential future directions for the use of 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine in scientific research. One potential direction is the development of new drugs and other compounds based on 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine. In addition, 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine could be used to study the biochemical and physiological effects of other compounds, as well as to study the mechanism of action of certain drugs. Finally, 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine could be used in the development of new peptides and proteins, as well as in the development of new polymers.

Synthesis Methods

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine can be synthesized using several different methods. The most common synthesis route involves the reaction of 4-fluorophenylmagnesium bromide with 2,3-dimethoxyphenyl isocyanide in the presence of a base such as sodium hydride. This reaction yields the desired product, 4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine, in high yield. Other synthesis methods include the reaction of 4-fluorophenylmagnesium bromide with 2,3-dimethoxyphenyl isothiocyanate, as well as the reaction of 4-fluorophenylmagnesium bromide with 2,3-dimethoxyphenyl thiourea.

properties

IUPAC Name

4-(2,3-dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-23-16-5-3-4-13(17(16)24-2)15-10-14(21-18(20)22-15)11-6-8-12(19)9-7-11/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKNKYFILYYASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dimethoxyphenyl)-6-(4-fluorophenyl)pyrimidin-2-amine

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